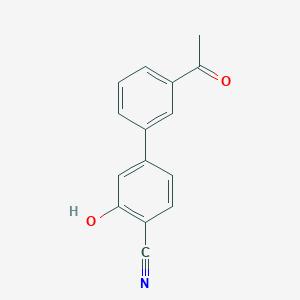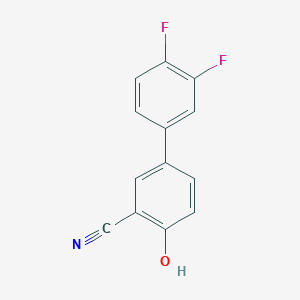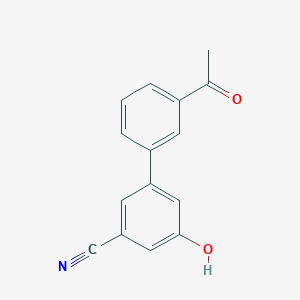
5-(3-Acetylphenyl)-2-cyanophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Acetylphenyl)-2-cyanophenol, 95% (5-APC-2-CN) is a chemical compound that has recently gained attention for its potential use in various scientific research applications. This compound is a derivative of phenol, an aromatic hydrocarbon, and is composed of a benzene ring with a hydroxyl group and a cyano group attached. It is a white solid at room temperature and has a melting point of 118°C. 5-APC-2-CN has been studied extensively in the fields of biochemistry, physiology, and pharmacology, and has been found to have a variety of applications in research.
Aplicaciones Científicas De Investigación
5-(3-Acetylphenyl)-2-cyanophenol, 95% has been found to have a variety of applications in scientific research. It has been used as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and aldehyde oxidase (AOX). In addition, it has been used in studies of the regulation of gene expression, as well as a potential therapeutic agent for the treatment of cancer and inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 5-(3-Acetylphenyl)-2-cyanophenol, 95% is not yet fully understood. However, it is thought to act as an inhibitor of several enzymes, including COX-2, LOX, and AOX. These enzymes are involved in the production of prostaglandins, leukotrienes, and other inflammatory mediators, which are thought to be involved in the development of cancer and inflammatory diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Acetylphenyl)-2-cyanophenol, 95% are not yet fully understood. However, it has been found to inhibit the production of prostaglandins, leukotrienes, and other inflammatory mediators. In addition, it has been found to inhibit the growth of several types of cancer cells, as well as to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(3-Acetylphenyl)-2-cyanophenol, 95% in laboratory experiments has several advantages, including its relatively simple synthesis, its ability to inhibit several enzymes, and its potential therapeutic applications. However, there are also some limitations to its use, including its potential toxicity and the lack of data regarding its long-term effects.
Direcciones Futuras
The potential future directions for 5-(3-Acetylphenyl)-2-cyanophenol, 95% include further research into its mechanism of action, its potential therapeutic applications, and its potential toxicity. Additionally, further research into its biochemical and physiological effects is needed in order to fully understand its potential uses in the laboratory. Finally, further research into its synthesis and purification methods may be necessary in order to optimize its use in laboratory experiments.
Métodos De Síntesis
5-(3-Acetylphenyl)-2-cyanophenol, 95% can be synthesized from phenol and sodium cyanide in an aqueous solution. The reaction is carried out at a temperature of 70°C and a pH of 11.5 in the presence of an acid catalyst. The reaction proceeds in several steps, including the formation of an intermediate compound, the addition of the cyano group, and the formation of the final product. The reaction is relatively simple and can be completed in a few hours.
Propiedades
IUPAC Name |
4-(3-acetylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-10(17)11-3-2-4-12(7-11)13-5-6-14(9-16)15(18)8-13/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMOYPRCVJMGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684744 |
Source


|
| Record name | 3'-Acetyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetylphenyl)-2-cyanophenol | |
CAS RN |
1261974-50-8 |
Source


|
| Record name | 3'-Acetyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














